N,N'-Ditolyl-p-phenylenediamine
Overview
Description
“N,N’-Ditolyl-p-phenylenediamine” is a chemical compound that is related to "N,N-Diethyl-p-phenylenediamine" . It is an organic compound that is used in various applications. It is also known as "4-Amino-N,N-diethylaniline" .
Synthesis Analysis
The synthesis of a similar compound, “N,N’-diphenyl-p-phenylenediamine” (PDPPD), has been reported in the literature . The PDPPD material was obtained via the Buchwald–Hartwig C–N cross-coupling reaction . Another synthesis method involves the condensation of 1,4-cyclohexanedione with primary alkylamines .Chemical Reactions Analysis
“N,N’-Ditolyl-p-phenylenediamine” is likely to have similar chemical reactions to its related compounds. For instance, “N,N-Diethyl-p-phenylenediamine” is known to react with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances .Scientific Research Applications
1. Application in Battery Technology
- Summary of the Application: N,N’-Ditolyl-p-phenylenediamine (PDPPD) is used as a cathode material for high rate lithium, sodium, and potassium batteries. It has a high density of redox-active amine groups enabling a theoretical specific capacity of 209 mA h g−1, which is much higher than that of all other materials of this family reported so far .
- Methods of Application: PDPPD is synthesized via the Buchwald–Hartwig C–N cross-coupling reaction .
- Results or Outcomes: The PDPPD material demonstrated promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities of 97, 94, and 63 mA h g−1 in lithium, sodium, and potassium half-cells, respectively, while being tested at a moderate current density of 1C . A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C (full charge and discharge takes 36 seconds only), which is, to the best of our knowledge, the highest battery capacity reported so far for such high current densities .
2. Application in Fluorometric Determination of Ferric Ion
- Summary of the Application: A system composed of upconversion nanoparticles (UCNPs) and N,N-diethyl-p-phenylenediamine (EPA) is used for highly sensitive and selective fluorometric determination of ferric ion .
- Methods of Application: The fluorescence of the UCNPs (under the 980 nm excitation) has peaks at 546, 657, 758, and 812 nm. EPA is readily oxidized by Fe (III) to generate a dye with a peak at 552 nm. This causes an inner filter effect on the fluorescence peaks at 546 nm, whereas the emissions at 657, 758, and 812 nm remained unchanged .
- Results or Outcomes: Under optimal condition, the ratio drops linearly in the 0.25 to 50 μM. Fe (III) concentration ranges, with a detection limit of 0.25 μM . The method is highly selective and was applied to the analysis of spiked samples (wastewater) where it gave recoveries of between 100.9 and 107.3%; and RSD values between 0.8 and 1.4% .
3. Application in Dye Manufacturing
- Summary of the Application: N,N’-Ditolyl-p-phenylenediamine is used as an intermediate in the production of dyes .
- Methods of Application: The specific methods of application can vary depending on the type of dye being produced. Typically, it involves chemical reactions with other compounds to produce a variety of dyes .
- Results or Outcomes: The outcomes of these processes are various types of dyes that can be used in a range of industries, from textiles to printing .
4. Application in Photographic Development
- Summary of the Application: The salts of N,N’-Ditolyl-p-phenylenediamine, such as its hydrochloride or sulfate salts, are used as color developing agents in photography .
- Methods of Application: These compounds are typically used in the chemical baths during the development process of color photographs .
- Results or Outcomes: The result is the formation of colored images on the photographic film or paper .
5. Application in Dye Intermediates
- Summary of the Application: N,N’-Ditolyl-p-phenylenediamine is used as an intermediate in the production of dyes .
- Methods of Application: The specific methods of application can vary depending on the type of dye being produced. Typically, it involves chemical reactions with other compounds to produce a variety of dyes .
- Results or Outcomes: The outcomes of these processes are various types of dyes that can be used in a range of industries, from textiles to printing .
6. Application in Color Developing Agents
- Summary of the Application: The salts of N,N’-Ditolyl-p-phenylenediamine, such as its hydrochloride or sulfate salts, are used as color developing agents in photography .
- Methods of Application: These compounds are typically used in the chemical baths during the development process of color photographs .
- Results or Outcomes: The result is the formation of colored images on the photographic film or paper .
properties
IUPAC Name |
4-N-(2-methylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-7-9-17(10-8-15)21-18-11-13-19(14-12-18)22-20-6-4-3-5-16(20)2/h3-14,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGLJHGYYVLNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865373 | |
Record name | N,N'-Ditolyl-p-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Ditolyl-p-phenylenediamine | |
CAS RN |
27417-40-9 | |
Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027417409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Ditolyl-p-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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